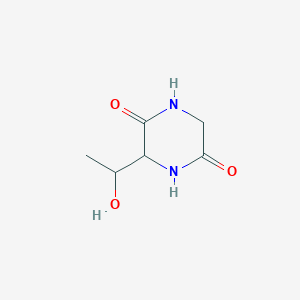

3-(1-Hydroxyethyl)piperazine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1-hydroxyethyl)piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-3(9)5-6(11)7-2-4(10)8-5/h3,5,9H,2H2,1H3,(H,7,11)(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPENGVPAWUAJDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NCC(=O)N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxyethyl)piperazine-2,5-dione can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the ring formation reaction. The reaction conditions often involve room temperature and a reaction time of around 21 hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar cyclization methods. The process would be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxyethyl)piperazine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the hydroxyethyl and piperazine-2,5-dione moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyethyl group to a carboxyl group.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl groups in the piperazine-2,5-dione ring.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring, with reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a carboxylic acid derivative, while reduction of the carbonyl groups can produce a diol.

Scientific Research Applications

Table 1: Synthesis Overview

| Step | Description |

|---|---|

| Formation of the Piperazine Ring | Cyclization of diamines with diacid chlorides. |

| Introduction of Hydroxyethyl Group | Reaction with ethylene oxide or similar reagents. |

| Industrial Methods | Use of green chemistry principles to minimize environmental impact. |

Medicinal Chemistry

In medicinal chemistry, 3-(1-Hydroxyethyl)piperazine-2,5-dione has been explored for its potential therapeutic properties. Its structural features allow it to act as a lead compound in drug development targeting specific enzymes or receptors.

- Anticancer Activity : Research indicates that derivatives of piperazine-2,5-dione exhibit anticancer properties. For instance, formulations combining this compound with niosomes and chitosan have shown enhanced efficacy against breast cancer cell lines by improving pharmacokinetics and blood-brain barrier penetration .

Biological Research

The compound's unique structure makes it valuable for studying enzyme interactions and receptor binding. It serves as a model for understanding the behavior of similar molecules in biological systems.

- Enzyme Interactions : The hydroxyethyl group can engage in hydrogen bonding, while the piperazine structure facilitates binding to various biological targets.

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of pharmaceuticals and agrochemicals. Its versatility as an intermediate in chemical processes makes it a valuable asset for manufacturers.

Table 2: Industrial Uses

| Application | Description |

|---|---|

| Pharmaceuticals | Intermediate for drug synthesis targeting various diseases. |

| Agrochemicals | Used in formulations that enhance crop resistance to pests. |

Case Study 1: Antimicrobial Activity

A series of studies demonstrated that compounds incorporating the hydroxyethyl-piperazine moiety exhibited significant antimicrobial activity against Mycobacterium species. The introduction of this functional group improved the efficacy compared to other derivatives .

Case Study 2: Neurological Applications

Research into niosomal formulations containing this compound has shown promise for treating neurological disorders due to improved delivery mechanisms across the blood-brain barrier .

Mechanism of Action

The mechanism of action of 3-(1-Hydroxyethyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine-2,5-dione Derivatives

Physicochemical Properties

- Lipophilicity (logP): Arylidene derivatives (e.g., XR334) exhibit high logP values (>3.0), enhancing blood-brain barrier penetration but limiting aqueous solubility . In contrast, hydroxyethyl and dihydroxybenzyl derivatives (e.g., CG-Nio-CGLD) have lower logP (1.5–2.5), favoring solubility and formulation in nanocarriers like niosomes .

Table 2: Physicochemical Profile

| Compound | logP | PSA (Ų) | Solubility | |

|---|---|---|---|---|

| 3-(1-Hydroxyethyl)piperazine-2,5-dione | ~1.8* | ~90* | Moderate (aqueous) | |

| XR334 | 3.2 | 75 | Low | |

| CG-Nio-CGLD | 1.5 | 110 | High (niosomal) |

*Hypothesized based on structural analogs.

Formulation Strategies

- Niosomes/Chitosan Nanoparticles: Enhance delivery of polar derivatives like CG-Nio-CGLD, achieving 80% encapsulation efficiency and sustained release .

- Lipid-based Carriers : Improve bioavailability of lipophilic arylidene derivatives (e.g., plinabulin) .

Biological Activity

3-(1-Hydroxyethyl)piperazine-2,5-dione, a member of the diketopiperazine family, has garnered attention due to its structural properties and potential biological activities. This compound is characterized by a hydroxyethyl substituent at the 3-position of the piperazine-2,5-dione ring, which may influence its conformational flexibility and biological interactions.

Chemical Structure and Properties

The molecular structure of this compound allows for various conformations, including boat, chair, and twist-boat forms. The presence of the hydroxyethyl group can facilitate intramolecular hydrogen bonding with the carbonyl groups in the ring, potentially affecting its reactivity and biological activity.

Biological Activities

Research on diketopiperazines has indicated a range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. Specific studies on this compound have suggested potential applications in pharmacology:

Case Studies

- Antimicrobial Efficacy : A study examined various diketopiperazines' effects on Gram-positive and Gram-negative bacteria. While direct results for this compound were not available, related compounds demonstrated significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli.

- Cytotoxicity Assays : In vitro assays assessing the cytotoxicity of diketopiperazines against cancer cell lines (e.g., HeLa and MCF-7) revealed that compounds with similar structures often exhibited IC50 values in the micromolar range. This suggests that further exploration of this compound could yield promising results.

Research Findings

A summary of relevant findings regarding the biological activity of diketopiperazines is presented in the following table:

Q & A

Basic: What are the established synthetic routes for 3-(1-Hydroxyethyl)piperazine-2,5-dione, and how do reaction conditions influence yield and purity?

The synthesis of diketopiperazine (DKP) derivatives like this compound often employs cyclization or multicomponent reactions. For example, Ugi/Aza-Michael cascades can generate highly substituted DKPs under mild conditions (e.g., room temperature, ethanol as solvent) with yields exceeding 80% . Reductive amination of ketones with ammonia or amines, followed by hydrogenation (using Pd/C as a catalyst), is another route for structurally analogous piperazine-diones . Key factors include:

- Catalyst selection : Pd/C for hydrogenation .

- Solvent optimization : Ethanol or methanol improves solubility and reaction homogeneity .

- Temperature control : Elevated temperatures (>80°C) may induce side reactions, while room temperature favors stereoselectivity in multicomponent syntheses .

Basic: What analytical techniques are critical for characterizing this compound and verifying its structural integrity?

Rigorous characterization requires a combination of:

- NMR spectroscopy : - and -NMR to confirm substitution patterns and stereochemistry. For example, carbonyl carbons in DKPs typically resonate at ~170 ppm .

- LC-MS/HPLC : Purity assessment (e.g., 98–100% via LC-MS at 254 nm) and molecular ion verification .

- HRMS : Exact mass determination (e.g., ±1 ppm accuracy) to distinguish regioisomers .

- ATR-IR : Identification of functional groups (e.g., C=O stretches at ~1650 cm) .

Advanced: How can enantioselective synthesis of this compound be achieved, and what chiral resolution methods are effective?

Enantioselective synthesis often leverages chiral auxiliaries or catalysts. For example:

- Chiral HPLC : Using columns like Chiralpak IA/IB to resolve enantiomers (e.g., retention times of 12.4 min and 15.7 min for R/S isomers) .

- Asymmetric catalysis : Organocatalysts (e.g., proline derivatives) induce stereocontrol during cyclization .

- Optical rotation analysis : Specific rotations (e.g., α = +9.6° in MeOH) confirm enantiomeric excess .

Advanced: What biological activities have been reported for structurally related DKPs, and how can their mechanisms of action be investigated?

Marine- and microbial-derived DKPs show diverse bioactivities:

- Antiviral : Compound 6 (from Streptomyces sp.) inhibits H1N1 influenza A via viral neuraminidase disruption .

- Immunosuppressive : Janthinolidines (e.g., compounds 1–4 from Penicillium griseofulvum) suppress T-cell proliferation by modulating IL-2 signaling .

- Antibacterial : Bis-arylidene DKPs inhibit Staphylococcus aureus via membrane permeability alteration .

Methodology : - Target validation : SPR or ITC for binding affinity to enzymes/receptors.

- Transcriptomics : RNA-seq to identify pathways affected (e.g., NF-κB in immunomodulation) .

Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

SAR strategies include:

- Substituent variation : Introducing electron-withdrawing groups (e.g., -Cl, -CF) enhances antimicrobial potency .

- Ring functionalization : Arylidene moieties at positions 3 and 6 improve anti-proliferative activity against cancer cell lines (IC < 10 µM) .

- Stereochemistry : (3R,6R)-configured DKPs exhibit higher antibacterial activity than (3S,6S) isomers .

Advanced: What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

Key challenges and solutions:

- Low yields in cyclization : Optimize stoichiometry (e.g., 1.2:1 amine:ketone ratio) and use flow chemistry for better heat/mass transfer .

- Purification bottlenecks : Replace column chromatography with crystallization (e.g., using CHCl/MeOH) for large batches .

- Stereochemical drift : Use chiral additives (e.g., tartaric acid) during hydrogenation to preserve enantiopurity .

Advanced: How should researchers address contradictory bioactivity data across structurally similar DKPs?

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., fixed inoculum size in antimicrobial assays) .

- Impurity interference : Re-evaluate compound purity via orthogonal methods (e.g., -NMR vs. LC-MS) .

- Species-specific activity : Test across multiple cell lines/organisms (e.g., S. aureus vs. E. coli) .

Statistical tools : Multivariate analysis (PCA) to correlate structural features with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.